N-(2,4-dimethylphenyl)-6-(2-fluorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, any common or trade names, its molecular formula, and its structure, which shows the arrangement of atoms and bonds in the molecule.
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction. It may also discuss the yield and purity of the synthesized compound.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Chemical Structure and Properties
The compound's chemical structure is pivotal in formamidine pesticides, demonstrating significant stability through hydrogen bonds and weak intermolecular interactions, which contribute to its potential applications in agricultural research and development (Sangjin Lee et al., 2013).
Applications in Drug Discovery
In the realm of drug discovery, its analogs are extensively studied for their metabolic profiles and elimination pathways, showcasing the utility of fluorine NMR in drug development processes, particularly in tracking the metabolic fate and excretion in models (E. Monteagudo et al., 2007). Additionally, research into pyrimidine derivatives, as seen in related compounds, informs the design of anticancer agents, highlighting the importance of specific structural elements in therapeutic efficacy (Vivek Kumar et al., 2009).
Materials Science Developments
In materials science, the structural motifs related to N-(2,4-dimethylphenyl)-6-(2-fluorophenyl)-2-hydroxy-4-methyl-1,6-dihydropyrimidine-5-carboxamide are leveraged to synthesize electrochromic and electrofluorescent materials. These materials exhibit remarkable solubility, thermal stability, and reversible electrochemical characteristics, making them suitable for advanced optical applications (Ningwei Sun et al., 2015).
Safety And Hazards
This section includes information on the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storing the compound.
Future Directions
Future directions might include potential applications of the compound, areas for further research, or improvements to the synthesis method.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-11-8-9-16(12(2)10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZUOESUSAPVHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3F)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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